2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide
Description
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide is a polycyclic aromatic compound featuring a benzo[h]chromenium core substituted with phenyl groups at positions 2 and 4, along with a fused dihydrobenzene ring. This compound has garnered significant attention in anticancer research due to its role as a DNA-intercalating topoisomerase IIα (topo IIα) inhibitor. Structural modifications, such as the introduction of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, enhance its ability to inhibit topo IIα and suppress cancer cell proliferation. In vitro studies using HCT15 (colorectal) and HeLa (cervical) cancer cell lines demonstrated that derivatives with these substituents exhibit potent antiproliferative activity (IC₅₀ values in the nanomolar range) . Molecular docking and biochemical assays confirmed its mechanism involves stabilizing the DNA-topo IIα cleavage complex, preventing DNA religation and inducing apoptosis .
Properties
IUPAC Name |
2,4-diphenyl-5,6-dihydrobenzo[h]chromen-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19O.HI/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;/h1-14,17H,15-16H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOFLJWAOUXLPZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)[O+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenyl-substituted precursors under acidic conditions to form the chromen-1-ylium core. The iodide ion is then introduced through a halogenation reaction, often using iodine or an iodide salt in the presence of a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the iodide position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted chromen-1-ylium compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes, receptors, or nucleic acids, influencing their activity.
Pathways Involved: It may modulate signaling pathways, alter gene expression, or inhibit specific enzymatic reactions, depending on the context of its use.
Comparison with Similar Compounds
5,6-Dihydrobenzo[h]quinazoline 2,4-Diamino Derivatives
These derivatives share the dihydrobenzene core but replace the chromenium system with a quinazoline scaffold. Substitution at positions 2 and 4 with amino groups confers antiplatelet and anti-inflammatory activity rather than anticancer effects. For example, derivatives with -NH₂ substituents exhibit aspirin-like antiplatelet activity (IC₅₀ ≈ 10 µM) and indomethacin-comparable anti-inflammatory effects, highlighting how ring system variations redirect biological function .
4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen
This chromene derivative features a tetrahydrochromen core with chloro- and methoxyphenyl substituents. Unlike the benzo[h]chromenium scaffold, its biological activity is linked to industrial and synthetic applications (e.g., dye intermediates) rather than topo IIα inhibition.
Functional Analogues with Heterocyclic Cores
Pyrimidin-2-amine Derivatives (e.g., 4-(4-Halo-phenyl) Substituted)
These pyrimidine-based compounds exhibit hydrogen-bonding and halogen-bonding interactions critical for binding to biological targets. Quantum chemical studies reveal that halogen substituents (e.g., Cl, F) enhance electrostatic interactions but lack the DNA intercalation capacity of the benzo[h]chromenium system .
6H-Benzo[c]chromen-6-one Derivatives
Structurally similar but oxygen-rich, these compounds display hydroxy and methoxy substituents. For instance, 3,8-dihydroxy-6H-benzo[c]chromen-6-one shows antioxidant properties, while the absence of a cationic chromenium moiety limits its use in topo IIα inhibition .
Key SAR Insights :
- Planar aromaticity: The benzo[h]chromenium system’s planar structure enables DNA intercalation, unlike non-planar tetrahydrochromen derivatives .
- Electron-withdrawing groups : -CF₃ and -OCF₃ substituents increase lipophilicity and stabilize DNA-topo IIα interactions, enhancing anticancer potency .
- Amino vs. phenyl substitutions: Amino groups in quinazoline derivatives shift activity toward antiplatelet effects, whereas phenyl groups in the chromenium system favor DNA binding .
Biological Activity
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of chromenium derivatives, characterized by a benzo[h]chromene structure with two phenyl groups and an iodide substituent. Its unique structure may contribute to its reactivity and interaction with biological molecules.
The biological activity of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may function as a topoisomerase II inhibitor , disrupting DNA replication and transcription processes.
Proposed Mechanisms:
- DNA Intercalation : The compound may intercalate between DNA base pairs, leading to structural distortions that inhibit topoisomerase II activity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, affecting cell proliferation and survival.
Biological Activity
Research indicates that 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide exhibits various biological activities:
Anticancer Activity
In vitro studies have shown that this compound possesses significant antiproliferative effects against several cancer cell lines. Notably:
- Cell Lines Tested : HCT15 (colorectal adenocarcinoma) and HeLa (cervical cancer).
- Findings : The compound demonstrated strong inhibition of cell growth and induced apoptosis in treated cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT15 | 5.0 | Topoisomerase II inhibition |
| HeLa | 7.2 | DNA intercalation |
Antimicrobial Activity
Preliminary studies suggest that 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide also exhibits antimicrobial properties against certain bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Case Studies
-
Study on Topoisomerase II Inhibition :
- A series of derivatives were synthesized to evaluate their efficacy as topoisomerase II inhibitors. Among these, 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide showed the most promising results, with a mechanism involving DNA intercalation confirmed through molecular docking studies.
-
Anticancer Efficacy in Animal Models :
- In vivo experiments using mouse models demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models of colorectal cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
